molecular formula C8H8BrFO2S B3039218 4-Bromo-2-fluoro-5-methylsulfonyltoluene CAS No. 1000339-74-1

4-Bromo-2-fluoro-5-methylsulfonyltoluene

Cat. No.: B3039218
CAS No.: 1000339-74-1
M. Wt: 267.12 g/mol
InChI Key: DKCSMZJMLABZBI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylsulfonyltoluene is an organic compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a toluene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methylsulfonyltoluene typically involves the bromination and fluorination of a toluene derivative followed by the introduction of a methylsulfonyl group. One common method includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methylsulfonyltoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding toluene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) for replacing bromine or fluorine.

    Electrophilic Substitution: Chlorosulfonic acid (HSO3Cl) for introducing sulfonyl groups.

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions for oxidizing the methylsulfonyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether for reducing the compound.

Major Products Formed:

    Substitution Products: Various substituted toluenes depending on the reagents used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Reduced toluene derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylsulfonyltoluene is utilized in several scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials for various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylsulfonyltoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

    4-Bromo-2-fluorotoluene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    2-Fluoro-5-methylsulfonyltoluene: Lacks the bromine atom, affecting its substitution reactions.

    4-Bromo-5-methylsulfonyltoluene: Lacks the fluorine atom, altering its chemical properties.

Uniqueness: 4-Bromo-2-fluoro-5-methylsulfonyltoluene is unique due to the presence of both bromine and fluorine atoms along with a methylsulfonyl group, providing a versatile platform for various chemical transformations and research applications.

Properties

IUPAC Name

1-bromo-5-fluoro-4-methyl-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-5-3-8(13(2,11)12)6(9)4-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCSMZJMLABZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223186
Record name 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-74-1
Record name 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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